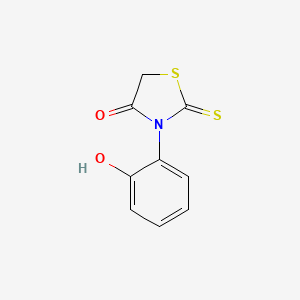

3,6-二氯-1-苯并噻吩-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiophene carbohydrazide derivatives typically involves the reaction of an appropriate benzaldehyde with a benzothiophene carboxylic acid hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, another derivative, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized using a comparable method . These methods suggest that the synthesis of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide would likely follow a similar pathway, involving the condensation of a dichloro-benzothiophene carboxylic acid hydrazide with an appropriate aldehyde.

Molecular Structure Analysis

The molecular structures of the synthesized benzothiophene carbohydrazide derivatives were confirmed using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral analysis . These techniques are crucial for verifying the expected molecular structure and the presence of functional groups, such as the carbohydrazide moiety.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be quite diverse. For example, the compound 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile was shown to react with various halogen-containing reagents to yield thieno[2,3-b]pyridine derivatives and with hydrazine hydrate to give a pyrazolo[3,4-b]pyridine derivative . These reactions indicate that benzothiophene derivatives can participate in the formation of heterocyclic compounds, which could also be expected for 3,6-Dichloro-1-benzothiophene-2-carbohydrazide under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are typically characterized by their high purity, as demonstrated by HPLC analysis, with purity levels exceeding 95% . The presence of substituents on the benzothiophene core, such as chloro groups, can influence the compound's reactivity and physical properties, such as solubility and melting point. The electronic effects of the chloro substituents can also affect the compound's chemical behavior, potentially making it more reactive towards certain reagents or under specific conditions.

科学研究应用

合成和化学性质

3,6-二氯-1-苯并噻吩-2-甲酰肼被用作合成各种苯并噻吩衍生物的关键中间体,这些衍生物在材料科学、制药和化学研究等各个领域具有潜在应用。例如,该化合物已被用于通过涉及肼水合物的反应合成苯并噻吩甲酰肼,展示了其在创造具有抗微生物活性的化合物方面的多功能性(Naganagowda et al., 2011)。此外,它与硫氰酸钾的反应导致了噻唑四氢嘧啶和其他杂环化合物的形成,展示了其在合成具有各种生物活性分子方面的实用性(Naganagowda et al., 2011)。

防腐蚀

3,6-二氯-1-苯并噻吩-2-甲酰肼的另一个重要应用领域是材料科学,特别是在防腐蚀方面。研究表明,在盐酸介质中,它作为6061铝合金/SiCp复合材料的阴极抑制剂具有良好的效果。研究表明,该化合物的抑制作用随浓度增加而提高,随温度降低而减弱,符合Temkins和Langmuir吸附等温线,并暗示了一种物理吸附机制(Kini et al., 2011)。

抗微生物和驱虫活性

已合成并评估了3,6-二氯-1-苯并噻吩-2-甲酰肼衍生物的抗微生物和驱虫活性。这些衍生物的制备显示了该化合物作为新药物前体的潜力。研究表明,某些衍生物对各种微生物菌株具有显著活性,为进一步开发药物和研究抗击耐药细菌感染提供了基础(Naganagowda & Padmashali, 2010)。

分子对接和计算研究

3,6-二氯-1-苯并噻吩-2-甲酰肼及其衍生物也是计算研究和分子对接分析的研究对象,以探索其作为抗炎药物的潜力。这些研究涉及对分子几何、振动、药理和电子性质的理论研究,展示了该化合物在设计和开发具有优化药理特性的新治疗剂方面的相关性(Sagaama & Issaoui, 2020)。

安全和危害

属性

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-1-2-5-6(3-4)15-8(7(5)11)9(14)13-12/h1-3H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXCNDGYHMEGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351167 |

Source

|

| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329219-49-0 |

Source

|

| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)